molecular formula C10H9F3O4 B8635016 4-Hydroxy-6-methyl-3-(4,4,4-trifluorobutanoyl)-2H-pyran-2-one CAS No. 478185-78-3

4-Hydroxy-6-methyl-3-(4,4,4-trifluorobutanoyl)-2H-pyran-2-one

Cat. No.: B8635016
CAS No.: 478185-78-3
M. Wt: 250.17 g/mol
InChI Key: JTZLNLIWMZIFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-methyl-3-(4,4,4-trifluorobutanoyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C10H9F3O4 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

478185-78-3

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-(4,4,4-trifluorobutanoyl)pyran-2-one

InChI

InChI=1S/C10H9F3O4/c1-5-4-7(15)8(9(16)17-5)6(14)2-3-10(11,12)13/h4,15H,2-3H2,1H3

InChI Key

JTZLNLIWMZIFOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CCC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 240 ml of toluene, 14.1 g of 4-hydroxy-6-methyl-2-pyrone was suspended, and 1.94 g of 4-dimethylaminopyridine, 16.6 g of 4, 4,4-trifluorobutyric acid and 21.9 g of dicyclohexylcarbodiimide were added thereto. The reaction mixture was stirred for 1 hour at room temperature and further stirred for 20 hours at 70° C. After cooling to room temperature, it was subjected to filtration. The filtrate was washed with 1% hydrochloric acid twice and saturated brine once in this order. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give 5.38 g of 4-hydroxy-6-methyl-3-(4,4,4-trifluorobutyryl)-2-pyrone (hereinafter, referred to as the present compound (A)) mp 104° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
21.9 g
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
catalyst
Reaction Step Three

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